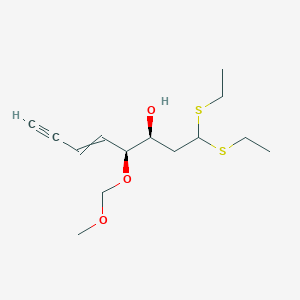
(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethylsulfanyl, methoxymethoxy, and alkyne. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:
Step 1: Formation of the oct-5-en-7-yn backbone through alkyne coupling reactions.
Step 2: Introduction of the ethylsulfanyl groups via thiol-ene reactions.
Step 3: Protection of hydroxyl groups using methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for efficient and controlled reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of alkyne to alkene or alkane using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions at the methoxymethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alkenes, alkanes.
Substitution Products: Various ethers and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for complex molecule synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol involves its interaction with specific molecular targets. The ethylsulfanyl groups may interact with thiol-containing enzymes, while the alkyne moiety can participate in click chemistry reactions. The methoxymethoxy group may serve as a protecting group, modulating the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-1,1-bis(methylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol
- (3S,4S)-1,1-bis(ethylsulfanyl)-4-(ethoxymethoxy)oct-5-en-7-yn-3-ol
Uniqueness
(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both ethylsulfanyl and methoxymethoxy groups allows for versatile chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
651043-68-4 |
|---|---|
Molekularformel |
C14H24O3S2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol |
InChI |
InChI=1S/C14H24O3S2/c1-5-8-9-13(17-11-16-4)12(15)10-14(18-6-2)19-7-3/h1,8-9,12-15H,6-7,10-11H2,2-4H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
ORTQTMUGRMHCJA-STQMWFEESA-N |
Isomerische SMILES |
CCSC(C[C@@H]([C@H](C=CC#C)OCOC)O)SCC |
Kanonische SMILES |
CCSC(CC(C(C=CC#C)OCOC)O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)
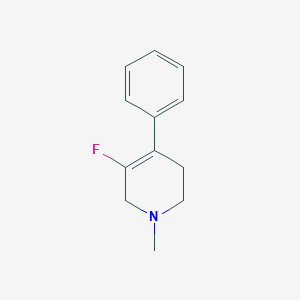
![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)
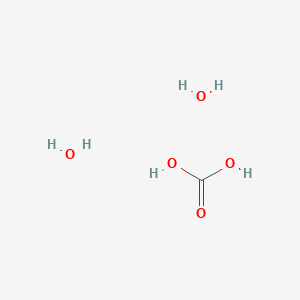
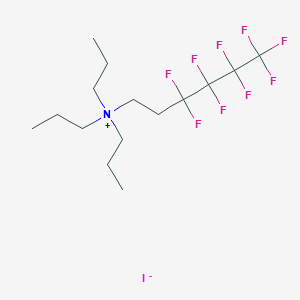
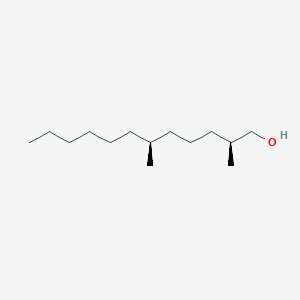
![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)
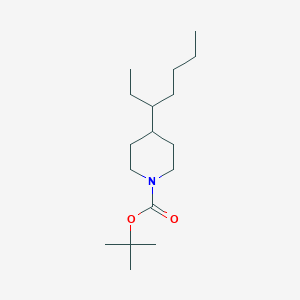
![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)

